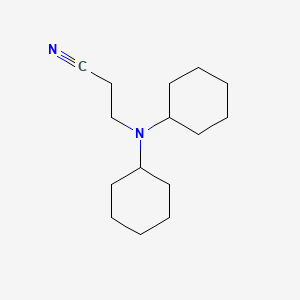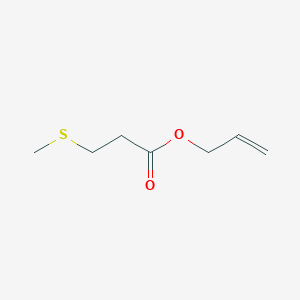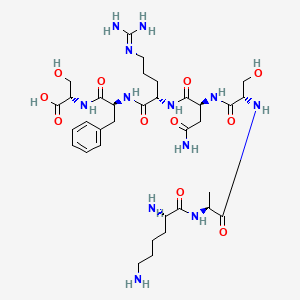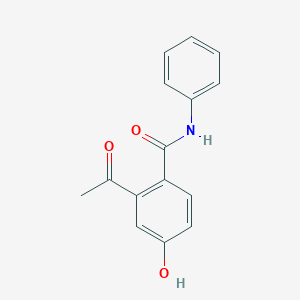
2-acetyl-4-hydroxy-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetyl-4-hydroxy-N-phenylbenzamide is an organic compound with the molecular formula C15H13NO3 It is a derivative of benzamide, characterized by the presence of an acetyl group at the second position, a hydroxyl group at the fourth position, and a phenyl group attached to the nitrogen atom of the benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-4-hydroxy-N-phenylbenzamide can be achieved through several methods. One common approach involves the condensation of 2-acetyl-4-hydroxybenzoic acid with aniline in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the acetylation of 4-hydroxy-N-phenylbenzamide using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out at room temperature, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2-acetyl-4-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 2-acetyl-4-oxo-N-phenylbenzamide.
Reduction: 2-(1-hydroxyethyl)-4-hydroxy-N-phenylbenzamide.
Substitution: 2-acetyl-4-hydroxy-3-nitro-N-phenylbenzamide (nitration), 2-acetyl-4-hydroxy-3-bromo-N-phenylbenzamide (bromination).
科学的研究の応用
2-acetyl-4-hydroxy-N-phenylbenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterases.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure.
作用機序
The mechanism of action of 2-acetyl-4-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxyl and acetyl groups play crucial roles in the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
4-hydroxy-N-phenylbenzamide: Lacks the acetyl group at the second position.
2-acetyl-N-phenylbenzamide: Lacks the hydroxyl group at the fourth position.
N-phenylbenzamide: Lacks both the acetyl and hydroxyl groups.
Uniqueness
2-acetyl-4-hydroxy-N-phenylbenzamide is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
特性
CAS番号 |
736145-10-1 |
|---|---|
分子式 |
C15H13NO3 |
分子量 |
255.27 g/mol |
IUPAC名 |
2-acetyl-4-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C15H13NO3/c1-10(17)14-9-12(18)7-8-13(14)15(19)16-11-5-3-2-4-6-11/h2-9,18H,1H3,(H,16,19) |
InChIキー |
OKXTWZFBLWZLIV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC(=C1)O)C(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-[1,4-Phenylenebis(phenylazanediyl)]dibenzonitrile](/img/structure/B14225319.png)
![1-[(2,5-Diiodo-4-methylphenyl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14225335.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14225336.png)
![N-[(1S)-1,2,3,4-Tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14225339.png)
![Diethyl [(2-methylacryloyl)amino]propanedioate](/img/structure/B14225348.png)
![3-[(2R)-2-Aminopropyl]-1H-indol-7-yl pyridine-3-sulfonate](/img/structure/B14225356.png)
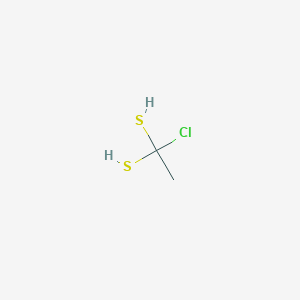
![tert-Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14225362.png)
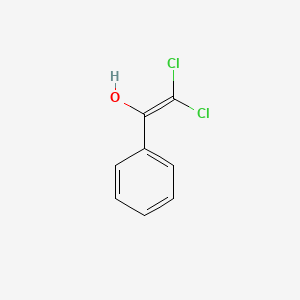
![(2S)-2-[2-(cyclooctylamino)ethylamino]butan-1-ol](/img/structure/B14225375.png)
